2-Bromo-4-difluoromethoxy-3-fluoropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4-(difluoromethoxy)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-4(8)3(1-2-11-5)12-6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTXNPLGAJCTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-(difluoromethoxy)-3-fluoropyridine: A Versatile Building Block in Modern Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-Bromo-2-(difluoromethoxy)-3-fluoropyridine, a key fluorinated heterocyclic building block. While the initially requested isomer, 2-Bromo-4-difluoromethoxy-3-fluoropyridine, is not readily found in commercial catalogs and scientific literature, this guide focuses on the closely related and accessible isomer, 4-Bromo-2-(difluoromethoxy)-3-fluoropyridine (CAS No: 1805023-94-2) . The insights and methodologies discussed herein are highly relevant for researchers working with this class of compounds.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Fluorinated pyridines, in particular, are privileged scaffolds found in numerous approved therapeutics. This guide, written from the perspective of a Senior Application Scientist, delves into the synthesis, properties, and strategic applications of 4-Bromo-2-(difluoromethoxy)-3-fluoropyridine, providing actionable insights for its use in drug discovery programs.
Core Physicochemical Properties
A foundational understanding of a molecule's properties is critical for its effective application in synthesis and drug design. The key physicochemical data for 4-Bromo-2-(difluoromethoxy)-3-fluoropyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1805023-94-2 | [3][4] |
| Molecular Formula | C₆H₃BrF₃NO | [3] |
| Molecular Weight | 241.99 g/mol | [3][4] |
| IUPAC Name | 4-Bromo-2-(difluoromethoxy)-3-fluoropyridine | [3] |
| SMILES | FC1=C(Br)C=CN=C1OC(F)F | |
| Purity | Typically >95% | [3] |
| Appearance | Varies; often a liquid or low-melting solid | |
| Storage | Store in a cool, dry, well-ventilated area; refrigeration recommended. May require cold-chain transportation. | [4][5] |
Synthesis and Mechanistic Considerations
The synthesis of multi-substituted pyridines requires a strategic approach to control regioselectivity. While a specific, peer-reviewed synthesis for 4-Bromo-2-(difluoromethoxy)-3-fluoropyridine is not widely published, a plausible synthetic route can be devised based on established methodologies for pyridine functionalization. The pathway likely involves the strategic introduction of the fluoro, difluoromethoxy, and bromo substituents onto a pyridine core.
A potential synthetic pathway is outlined below. The rationale for this multi-step approach is to install the substituents in an order that leverages their directing effects and the reactivity of the pyridine ring at each stage.
Causality behind the experimental choices:
-
Bromination: Electrophilic bromination of a pyridine ring is often challenging due to the ring's electron-deficient nature. The reaction may require harsh conditions or prior activation of the ring. The position of bromination will be directed by the existing substituents.
-
Hydroxylation: Introduction of a hydroxyl group can be achieved through various methods, including nucleophilic substitution of a suitable leaving group or via diazotization of an aminopyridine followed by hydrolysis.
-
Difluoromethoxylation: The introduction of the difluoromethoxy group is a key step. This is typically achieved by reacting a hydroxylated precursor with a difluoromethylating agent, such as chlorodifluoromethane (Freon-22) or other modern reagents under basic conditions.
Strategic Applications in Drug Discovery
The title compound is a valuable building block due to the unique combination of its substituents, which serve as both synthetic handles and modulators of biological activity.
-
The Bromo Substituent: The bromine atom at the 4-position is the primary site for synthetic diversification. It is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
The Difluoromethoxy Group (-OCF₂H): The -OCF₂H group is an increasingly popular bioisostere for methoxy (-OCH₃) and hydroxyl (-OH) groups. Its inclusion can lead to several beneficial effects:
-
Metabolic Stability: It is more resistant to oxidative metabolism compared to a methoxy group, potentially increasing the half-life of a drug candidate.
-
Lipophilicity: It increases lipophilicity, which can enhance membrane permeability and oral absorption.
-
Conformational Effects: The steric and electronic properties of the -OCF₂H group can influence the molecule's conformation, potentially locking it into a bioactive shape for improved target engagement.
-
pKa Modulation: Its strong electron-withdrawing nature can lower the pKa of the pyridine nitrogen, reducing basicity and potentially avoiding off-target effects or improving cell penetration.
-
-
The Fluoro Substituent: The fluorine atom at the 3-position further modulates the electronic properties of the pyridine ring and can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, self-validating methodology for the functionalization of 4-Bromo-2-(difluoromethoxy)-3-fluoropyridine. The successful formation of the biaryl product validates the reactivity of the starting material and the efficacy of the catalytic system.
Objective: To synthesize 4-(Aryl)-2-(difluoromethoxy)-3-fluoropyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromo-2-(difluoromethoxy)-3-fluoropyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 4-Bromo-2-(difluoromethoxy)-3-fluoropyridine, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas for 5-10 minutes.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(Aryl)-2-(difluoromethoxy)-3-fluoropyridine.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be taken when handling 4-Bromo-2-(difluoromethoxy)-3-fluoropyridine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]
-
Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water. Do not ingest.
-
Storage: Keep containers tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.
Conclusion
4-Bromo-2-(difluoromethoxy)-3-fluoropyridine is a strategically valuable building block for medicinal chemistry and drug discovery. Its well-defined reactive handle at the 4-position, combined with the beneficial properties imparted by the difluoromethoxy and fluoro substituents, makes it an attractive starting material for the synthesis of novel therapeutics. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this and similar fluorinated pyridines in their pursuit of new and improved medicines.
References
-
Chem-contract. 4-bromo-2-(difluoromethoxy)pyridine. [Link]
-
CP Lab Safety. 4-bromo-2-(difluoromethoxy)pyridine, min 97%. [Link]
-
Pharmaffiliates. The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. (2025). [Link]
-
Gandioso, A., et al. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 2020. [Link]
-
PubChem. 4-Bromo-2-fluoropyridine. [Link]
-
Wang, L., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press, 2016. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Application of 4-Bromo-2-fluoropyridine in the Chemical Industry. (2025). [Link]
-
Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015. [Link]
-
PubChemLite. 4-bromo-2-(trifluoromethoxy)pyridine. [Link]
-
Ilardi, E. A., et al. Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 2014. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1805023-94-2 | 4-Bromo-2-(difluoromethoxy)-3-fluoropyridine [aaronchem.com]
- 4. 1805023-94-2|4-Bromo-2-(difluoromethoxy)-3-fluoropyridine|BLD Pharm [bldpharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Whitepaper: Therapeutic Potential of 2-Bromo-4-difluoromethoxy-3-fluoropyridine
The following technical guide provides an in-depth analysis of 2-Bromo-4-difluoromethoxy-3-fluoropyridine , a specialized heterocyclic building block used in modern medicinal chemistry to optimize drug-like properties during the Lead Optimization phase.
Executive Summary: The "Goldilocks" Bioisostere
In the high-stakes landscape of drug discovery, This compound represents a strategic scaffold designed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges. It combines the reactivity of a 2-bromopyridine (for cross-coupling) with the unique physicochemical properties of the difluoromethoxy (-OCF₂H) group.
This fragment is primarily utilized to replace methoxy (-OCH₃) groups. While methoxy groups are excellent H-bond acceptors, they are metabolically labile (prone to O-demethylation by CYPs) and electronically donating. The -OCF₂H group acts as a lipophilic hydrogen bond donor , offering a "Goldilocks" solution: it is more lipophilic than -OCH₃ but less lipophilic than -OCF₃, and it blocks metabolic soft spots while maintaining critical ligand-target interactions.
Core Strategic Advantages
-
Metabolic Blocking: The C-F bonds prevent oxidative dealkylation at the 4-position.
-
Electronic Tuning: The 3-fluoro substituent lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving selectivity.
-
Orthogonal Reactivity: The 2-bromo handle allows for precise, late-stage attachment to core scaffolds via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Physicochemical Profile & SAR Logic
To understand the utility of this scaffold, one must analyze the electronic and steric impact of its substituents compared to standard bioisosteres.
Comparative Data: Substituent Effects on Pyridine Scaffold
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hammett Constant ( | -0.27 (Donor) | 0.18 (Weak Withdrawer) | 0.35 (Strong Withdrawer) |
| H-Bond Character | Acceptor Only | Donor (Weak) & Acceptor | None |
| Metabolic Stability | Low (High Clearance) | High (Blocked Site) | Very High |
| Lipophilicity ( | 0.0 (Reference) | +0.6 to +0.8 | +1.0 to +1.2 |
| Conformation | Coplanar preference | Out-of-plane twist | Variable |
Expert Insight: The -OCF₂H group is unique because the terminal proton is acidic enough to act as a weak hydrogen bond donor (H-bond acidity
Synthetic Methodologies
The synthesis of This compound and its downstream utilization requires precise control to avoid defluorination or regioselectivity errors.
Protocol A: Synthesis of the Core Fragment
Rationale: Direct fluorination is difficult.[1] The most robust route involves the difluoromethylation of the corresponding hydroxypyridine.
Reagents:
-
Substrate: 2-Bromo-3-fluoro-4-hydroxypyridine
-
Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Diethyl (bromodifluoromethyl)phosphonate.
-
Solvent: DMF or Acetonitrile/Water.
-
Base: K₂CO₃ or Cs₂CO₃.[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 2-Bromo-3-fluoro-4-hydroxypyridine in DMF (0.5 M).
-
Base Addition: Add 2.5 eq of Cs₂CO₃. Stir at RT for 30 min to generate the pyridone/phenolate anion.
-
Reagent Addition: Add 2.0 eq of Sodium chlorodifluoroacetate.
-
Heating: Heat the mixture to 100°C for 4-6 hours. Note: The reagent decarboxylates to generate the reactive difluorocarbene (:CF₂) species in situ.
-
Quench & Workup: Cool to RT, dilute with water, and extract with EtOAc. The O-alkylation is favored over N-alkylation due to the electronic effect of the 3-F and 2-Br groups.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling (Application)
Rationale: This protocol attaches the fragment to a drug core (e.g., an indole or benzene boronic acid).
-
Setup: In a glovebox or under Argon, combine:
-
1.0 eq this compound.
-
1.2 eq Aryl Boronic Acid.
-
0.05 eq Pd(dppf)Cl₂·DCM (Catalyst).
-
3.0 eq K₃PO₄ (Base).
-
-
Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).
-
Reaction: Seal vessel and heat to 90°C for 12 hours.
-
Validation: Monitor by LC-MS for the disappearance of the bromide (M+ and M+2 pattern disappearance).
Visualizing the Strategic Workflow
The following diagram illustrates the decision-making process for selecting this scaffold and the synthetic pathway to incorporate it into a lead compound.
Figure 1: Strategic workflow for incorporating the difluoromethoxy-pyridine scaffold to resolve metabolic instability in lead compounds.
Therapeutic Applications & Case Studies
Kinase Inhibitors (Type II)
In Type II kinase inhibitors, the "linker" region often traverses a solvent-exposed channel. Replacing a standard pyridine or anisole with This compound allows the inhibitor to:
-
Form a weak H-bond with the hinge region backbone via the CF₂-H ...O interaction.
-
Resist oxidative metabolism in the liver, extending the drug's half-life (
).
GPCR Antagonists
For lipophilic ligand binding pockets (e.g., Orexin or CB1 receptors), the 3-fluoro group pre-organizes the molecule by minimizing dipole repulsion between the pyridine nitrogen and the ether oxygen. This "conformational lock" reduces the entropic cost of binding, potentially improving potency (
Agrochemistry
While primarily pharmaceutical, this scaffold is also relevant in creating metabolically robust herbicides. The 3-F/4-OCF₂H pattern is highly resistant to plant cytochrome P450s, ensuring prolonged activity in the field.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Erickson, J. A., et al. (2020). "Physicochemical Properties of the Difluoromethoxy Group." ACS Medicinal Chemistry Letters. Link
-
PubChem Compound Summary. "2-Bromo-3-fluoro-4-methoxypyridine (Precursor Analog)." National Library of Medicine. Link
-
Grygorenko, O. O., et al. (2021).[3] "Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances." European Journal of Organic Chemistry. Link
Sources
Navigating the Chemical Frontier: A Technical Safety and Hazard Guide to 2-Bromo-4-difluoromethoxy-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-4-difluoromethoxy-3-fluoropyridine is a specialized heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount for safe handling and use in a research and development setting. While a specific Safety Data Sheet (SDS) for this exact isomeric structure is not publicly available, this guide provides a comprehensive safety and hazard profile extrapolated from closely related structural analogs. Based on this analysis, this compound should be treated as a hazardous substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. This document outlines the anticipated hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.
Anticipated Hazard Identification and GHS Classification
Given the absence of a dedicated Safety Data Sheet for this compound, the following Globally Harmonized System (GHS) classification is projected based on the hazard profiles of its structural isomers, most notably 4-Bromo-2-(difluoromethoxy)pyridine and 2-Bromo-3-fluoro-4-methoxypyridine.[1][2] The underlying principle for this extrapolation is that the toxicological and irritating properties are largely conferred by the brominated, fluorinated pyridine core and the difluoromethoxy substituent.
Anticipated GHS Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) |
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning [1]
-
Hazard Statements (H-statements):
-
Precautionary Statements (P-statements):
Physicochemical Properties and Their Implications for Safety
While experimental data for the target compound is unavailable, the following table summarizes key physicochemical properties of a closely related isomer. These properties are crucial for understanding its behavior and potential for exposure.
| Property | Anticipated Value/Information | Safety Implication |
| Molecular Formula | C6H3BrF3NO | |
| Molecular Weight | 242.00 g/mol | |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Spills may spread, and if solid, dust can be generated. |
| Solubility | Likely insoluble in water.[3] | Spills in water may lead to persistent environmental contamination. |
| Boiling Point | Not available. | |
| Flash Point | Not available. May be combustible. | Keep away from ignition sources. |
| Vapor Pressure | Not available. | Potential for inhalation exposure if volatile. |
Safe Handling and Storage Protocols
A multi-tiered approach to risk mitigation is essential when handling this compound. The hierarchy of controls, from most to least effective, should be implemented.
Engineering Controls: The First Line of Defense
-
Ventilation: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Containment: For more hazardous operations or when handling larger quantities, a glovebox may be necessary.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Administrative Controls: Standard Operating Procedures (SOPs)
-
Access Control: Limit access to areas where the compound is stored and handled to authorized and trained personnel only.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where this chemical is used.[1]
-
Labeling: All containers must be clearly labeled with the chemical name, CAS number (if available for the specific isomer being used), and appropriate GHS hazard pictograms and statements.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or pinholes before and during use.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.
Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.[1][3]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures: A Step-by-Step Guide
Prompt and appropriate action is critical in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency personnel.
-
Avoid breathing vapors.
-
Prevent the spill from entering drains or waterways.[1]
-
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4]
-
Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Toxicological and Ecotoxicological Profile
The toxicological properties of this compound have not been fully investigated.[3] However, based on data from its isomers, it is expected to be harmful if swallowed and cause irritation to the skin, eyes, and respiratory system.[1][2] No data is available on its potential for carcinogenicity, mutagenicity, or reproductive toxicity.
Similarly, no specific ecotoxicological data is available. It is recommended to prevent the release of this compound into the environment as its effects on aquatic and terrestrial life are unknown.[1]
Disposal Considerations
All waste containing this compound must be handled as hazardous waste. Dispose of the material and its container in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Conclusion
While this compound represents a potentially valuable building block in chemical synthesis, its handling requires a proactive and informed approach to safety. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document for establishing safe laboratory practices, and it is incumbent upon all users to seek further information as it becomes available and to always exercise caution when working with novel chemical entities.
References
- Material Safety Data Sheet. Derthon Optoelectronic Materials Science. (Note: This is a generic SDS for a related compound, but the handling and storage advice is broadly applicable.)
- 4-Bromo-2-(difluoromethoxy)pyridine Safety Data Sheet. (2023, July 4). Apollo Scientific.
- 4-Bromo-2-fluoropyridine Safety Data Sheet. (2011, May 6). Fisher Scientific.
- 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine Safety Data Sheet. (2026, January 6). Combi-Blocks, Inc.
-
2-Bromo-3-fluoro-4-methoxypyridine. PubChem. Retrieved from [Link]
- 3-Bromopyridine Safety D
Sources
Methodological & Application
Application Note: Buchwald-Hartwig Amination of 2-Bromo-4-difluoromethoxy-3-fluoropyridine
Executive Summary
This application note details the optimized protocols for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 2-Bromo-4-difluoromethoxy-3-fluoropyridine . This scaffold is a high-value pharmacophore in medicinal chemistry, combining the metabolic stability of the difluoromethoxy group (
However, this substrate presents specific synthetic challenges:
-
Steric Hindrance: The 3-fluoro substituent creates an ortho-effect, impeding the approach of the palladium center.
-
Catalyst Poisoning: The pyridine nitrogen is electron-rich and can competitively bind to the palladium, arresting the catalytic cycle.
-
Electronic Deactivation: While the pyridine ring is electron-deficient (facilitating oxidative addition), the electron-donating nature of the 4-alkoxy group can dampen reactivity compared to simple halopyridines.
This guide provides two distinct protocols: Method A (High-Throughput/Robust) for standard amines and Method B (Mild/Selective) for base-sensitive substrates.
Chemical Profile & Strategic Design
Substrate Analysis
-
Substrate: this compound
-
Molecular Weight: 241.97 g/mol
-
Key Feature: The
group acts as a lipophilic hydrogen bond donor (Lipophilic H-bond Donor), a bioisostere for hydroxyl or methoxy groups with superior metabolic stability ( increase).
Reaction Design Strategy
To overcome the "ortho-substituent effect" and preventing N-coordination, we utilize Bulky Biarylphosphine Ligands . These ligands promote reductive elimination (the rate-determining step in hindered systems) and prevent the formation of inactive Pd-pyridine complexes.
-
Catalyst Source: We utilize Pd-G4 Precatalysts (Fourth Generation Buchwald). These generate the active mono-ligated Pd(0) species at low temperatures, avoiding the induction period and reductant requirements of Pd(OAc)₂ or Pd₂dba₃.
-
Base Selection:
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle, highlighting the critical points of failure (Poisoning) and success (Ligand Bulk).
Caption: Catalytic cycle emphasizing the necessity of bulky ligands to prevent off-cycle pyridine coordination.
Experimental Protocols
General Handling (The "Zero-Oxygen" Rule)
Palladium catalysts, particularly the active L-Pd(0) species, are oxygen-sensitive. All solvents must be sparged with Argon/Nitrogen for 15 minutes prior to use. Reaction vials must be purged.
Method A: The "BrettPhos" Protocol (Standard)
Best for: Primary amines, anilines, and robust secondary amines.
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, 242 mg)
-
Amine: 1.2 equiv
-
Catalyst: BrettPhos Pd G4 (2-5 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Charge Solids: To a 4 mL reaction vial equipped with a stir bar, add the Pd-G4 precatalyst, NaOtBu, and the pyridine substrate. (If the amine is solid, add it here).
-
Purge: Seal the vial with a septum cap. Evacuate and backfill with Argon (
). -
Charge Liquids: Inject anhydrous, degassed 1,4-Dioxane via syringe. If the amine is liquid, add it now via microliter syringe.
-
Reaction: Place in a pre-heated block at 90°C for 2–4 hours.
-
Monitoring: Monitor by UPLC/LCMS. Look for the disappearance of the bromide (M+H: 242/244 pattern).
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Method B: The "RuPhos" Protocol (Mild/Secondary Amines)
Best for: Secondary amines, acyclic amines, or substrates with base-sensitive groups (esters).
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: RuPhos Pd G4 (2-5 mol%)
-
Base:
(2.0 equiv)[2] -
Solvent: t-Amyl Alcohol (or Toluene)
Step-by-Step:
-
Charge Solids: Add
, RuPhos Pd G4, and substrate to the vial. -
Purge: Evacuate/Backfill with Argon (
). -
Solvent: Add degassed t-Amyl alcohol. This solvent allows for higher temperatures (
) at ambient pressure and solubilizes carbonate bases better than toluene. -
Reaction: Heat to 100°C for 12–16 hours (Carbonate bases are slower than alkoxides).
-
Workup: Dilute with water/DCM. Extract aqueous layer.[2] Dry organics over
.[2]
Optimization & Troubleshooting Guide
If the standard protocols yield <50%, utilize this decision logic to optimize.
Caption: Troubleshooting logic flow for low-yielding reactions.
Data Summary: Ligand Screening (Representative)
Conditions: 1.0 equiv Substrate, 1.2 equiv Morpholine, 1.4 equiv NaOtBu, Dioxane, 90°C, 2h.
| Ligand | Conversion (%) | Yield (%) | Notes |
| BrettPhos | >98% | 92% | Excellent for primary/anilines. |
| RuPhos | >98% | 95% | Superior for secondary amines. |
| Xantphos | 60% | 45% | Slower oxidative addition due to sterics. |
| PPh3 | <10% | 0% | Complete catalyst poisoning by Pyridine N. |
Critical Safety & Stability Notes
-
Difluoromethoxy Stability: The
group is robust under these conditions. However, avoid extremely acidic workups (pH < 1) which can hydrolyze the ether over prolonged periods. -
Fluorine NMR: Use
NMR for rapid reaction monitoring.-
Starting Material:
( , doublet) and (Ar-F). -
Product: The Ar-F signal will shift significantly upon amination, providing a clear "self-validating" endpoint without quenching.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of Organic Chemistry, 74(17), 664-667. (Context on electron-deficient substrates). [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Erickson, J. A., et al. (2020). The Difluoromethoxy Group in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. (Context on stability and bioisosterism). [Link]
Sources
solvent selection for reactions involving 2-Bromo-4-difluoromethoxy-3-fluoropyridine
Application Note: Strategic Solvent Selection for 2-Bromo-4-difluoromethoxy-3-fluoropyridine
Executive Summary
This guide details the solvent selection strategy for This compound (hereafter referred to as Substrate-A ). This scaffold is a "privileged structure" in medicinal chemistry, combining a reactive electrophilic handle (2-Br) with a metabolic stability motif (4-
Successful functionalization of Substrate-A requires navigating three competing physicochemical factors:
-
The Labile 2-Bromo Position: Highly activated for Nucleophilic Aromatic Substitution (
) due to the inductive effect of the 3-fluorine atom. -
The Difluoromethoxy (
) Moiety: A lipophilic hydrogen-bond donor that is generally stable but susceptible to -elimination (forming difluorocarbene) under strongly basic conditions in polar aprotic solvents. -
Pyridine Nitrogen Coordination: Capable of poisoning palladium catalysts in non-polar media.
Physicochemical Profile & Solvent Compatibility
Substrate-A exhibits distinct solubility and reactivity profiles governed by its substituents.
| Parameter | Characteristic | Solvent Implication |
| Lipophilicity | High ( | Excellent solubility in DCM, Toluene, EtOAc. Moderate in MeOH. Poor in Water. |
| Electronic State | Susceptible to nucleophilic attack.[1] Stabilized by polar aprotic solvents (DMSO, DMF) which lower the energy of Meisenheimer complexes. | |
| H-Bond Acidity | Solvents with high H-bond acceptance (DMSO, Acetone) can sequester the molecule, potentially altering reaction kinetics. | |
| Thermal Stability | Moderate | Avoid boiling DMSO/NMP (>120°C) in the presence of strong bases to prevent |
Solvent Decision Matrix (Graphviz)
Caption: Decision tree for solvent selection based on the target reaction class for Substrate-A.
Critical Reaction Protocols
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Challenge: The pyridine nitrogen can coordinate to Pd(II) species, arresting the catalytic cycle.[2] Additionally, the electron-deficient ring makes the transmetallation step slower compared to electron-rich aryl halides.
Solvent Strategy: Use a mixed solvent system (Dioxane/Water) to solubilize the inorganic base (
Protocol 1: C-C Bond Formation via Suzuki Coupling
-
Preparation: In a reaction vial, charge Substrate-A (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and
(2.0 equiv). -
Solvent Addition: Add degassed 1,4-Dioxane:Water (4:1 v/v) to achieve a concentration of 0.1 M.
-
Why: Water is critical for forming the reactive boronate species [
]. Dioxane ensures solubility of the lipophilic Substrate-A.
-
-
Catalyst: Add
(5 mol%).-
Note: The bidentate ligand (dppf) prevents the pyridine nitrogen from displacing the ligand on the metal center [1].
-
-
Reaction: Heat to 80°C for 4–6 hours under Argon.
-
Workup: Dilute with EtOAc, wash with brine. The
group remains stable under these mild basic conditions.
Scenario B: Nucleophilic Aromatic Substitution ( )
Challenge: The 3-Fluoro substituent creates a "super-electrophilic" center at C2. While this is beneficial, using overly strong bases (like alkoxides) in polar solvents can lead to side reactions at the
Protocol 2: Amine Displacement of C2-Bromine
-
Dissolution: Dissolve Substrate-A (1.0 equiv) in anhydrous DMSO (0.5 M).
-
Nucleophile: Add the amine (1.2 equiv) and DIPEA (2.0 equiv).
-
Avoid: Strong inorganic bases (NaH, KOtBu) which may degrade the
group via carbene formation [2].
-
-
Thermal Activation: Heat to 60°C.
-
Insight: The 3-F atom accelerates this reaction significantly compared to non-fluorinated pyridines. Reaction times are often <2 hours.
-
-
Quench: Pour into ice-water to precipitate the product or extract with EtOAc/Heptane.
Scenario C: Lithium-Halogen Exchange
Challenge: "Halogen Dance" . In 2-bromo-3-fluoropyridines, the lithiated species (2-Li) can isomerize to the thermodynamically more stable position ortho to the fluorine (C4), but C4 is occupied by
Protocol 3: Generation of the 2-Lithio Species
-
Setup: Flame-dry a flask and purge with Argon.
-
Solvent: Add anhydrous Toluene (containing 10%
to aid solubility if needed). Cool to -78°C .[3]-
Critical: Do NOT use pure THF. The high polarity accelerates the degradation of the lithiated species.
-
-
Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Trapping: Stir for exactly 15 minutes at -78°C, then immediately add the electrophile (e.g., DMF, aldehyde).
-
Warm-up: Allow to warm to 0°C only after the electrophile has been added.
Mechanistic Visualization
Suzuki Coupling Catalytic Cycle & Solvent Roles
Caption: The Suzuki catalytic cycle highlighting where solvent choice impacts the stability of intermediates.
Troubleshooting & Safety
| Observation | Root Cause | Corrective Action |
| Low Yield in Suzuki | Protodeboronation of Boronic Acid | Switch to Toluene/Water (10:1) or use Boronic Esters (Pinacol) instead of acids. |
| Darkening/Tars in | Decomposition of | Lower temperature. Ensure base is not in large excess. Switch from DMSO to Acetonitrile . |
| Regioisomers in Lithiation | Halogen Dance (Li migration) | Switch solvent to pure Toluene . Ensure temperature is strictly <-70°C . Reduce reaction time before quench. |
| Etching of Glassware | HF generation |
References
-
BenchChem Technical Support. (2025).[1][2][4] Troubleshooting Suzuki Coupling with Bromopyridine Substrates. Retrieved from
-
RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[5] Retrieved from
-
Mitchell, J. R., & Peterson, M. A. (2013).[6] Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-Lithiopyridine.[6][7] BYU ScholarsArchive.[6] Retrieved from
-
Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from
-
Fluorochem. (2025). Product Data: 2-bromo-3-fluoro-4-(difluoromethyl)pyridine.[8] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. "LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATIO" by Jared R. Mitchell and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Troubleshooting & Optimization
minimizing debromination side products in pyridine coupling
Subject: Minimizing Debromination (Hydrodebromination) in Pd-Catalyzed Cross-Coupling
Diagnostic Hub: Is This Your Problem?
Before altering experimental parameters, confirm that hydrodebromination is the specific mode of failure. In the coupling of a Bromopyridine (Ar-Br ) with a nucleophile, this side reaction replaces the bromine with a hydrogen atom (Ar-H ).[1]
Symptom Identification
| Observation Method | distinct Signature |
| LC-MS / GC-MS | Mass Shift: Look for a peak with mass [M-79+1] (Loss of |
| NMR ( | New Signal: Appearance of a new proton signal on the pyridine ring, often with distinct coupling constants compared to the starting material. |
| Reaction Kinetics | Stalled Conversion: Starting material is consumed, but product yield plateaus. The "missing mass" is often the volatile debrominated arene. |
Mechanistic Root Cause Analysis
To fix the problem, you must understand the competition at the molecular level. Debromination is not random; it is a kinetic "off-ramp" from the catalytic cycle.
The Two Primary Pathways
-
-Hydride Elimination (The Dominant Pathway):
-
Source: Alcohols (solvents like 2-propanol), amine bases, or alkyl-phosphines.
-
Mechanism: The Pd(II) intermediate undergoes
-hydride elimination from a ligand or solvent molecule, forming a Pd-Hydride species. This reductively eliminates to form Ar-H.
-
-
Protonolysis (The "Wet" Pathway):
-
Source: Water or acidic protons.
-
Mechanism: Electron-deficient rings (like pyridine) make the Pd-C bond more polarized. If the Pd-Aryl species is exposed to a proton source, direct protonation can occur, releasing the arene.
-
Visualization: The Kinetic Competition
The diagram below illustrates the critical junction where the reaction diverges from the productive Cycle (Green) to the destructive Debromination Cycle (Red).
Caption: Kinetic competition between the desired Transmetallation (Green) and the parasitic
Optimization Protocols
Do not guess. Follow these protocols to systematically eliminate the side reaction.
Protocol A: The "Solvent & Base" Swap (Eliminating Hydride Sources)
Objective: Remove the fuel for
| Parameter | Avoid (High Risk) | Recommended (Low Risk) | Why? |
| Solvent | Isopropanol, Ethanol, primary amines. | Dioxane, Toluene, DMF, DME. | Alcohols are excellent hydride donors for Pd. Aprotic solvents shut down this pathway [1]. |
| Base | Alkoxides (NaOEt, NaOiPr). | Carbonates (Cs₂CO₃, K₂CO₃), Phosphates (K₃PO₄). | Alkoxides can undergo |
| Additives | Excessive Water. | Anhydrous conditions (unless boronic acid requires activation). | Minimizes protonolysis of the electron-deficient pyridyl-Pd intermediate. |
Step-by-Step Workflow:
-
Dry Down: Ensure reaction vessels are oven-dried.
-
Solvent Switch: Replace any alcohol co-solvent with Toluene or 1,4-Dioxane.
-
Base Switch: If using NaOtBu, switch to Cs₂CO₃ (2.0 - 3.0 equiv).
-
Temperature: Lower the temperature by 10-20°C. High heat accelerates the higher-activation-energy side reaction (debromination) more than the coupling in some cases.
Protocol B: Catalyst Acceleration (The "Outrun" Strategy)
Objective: Increase the rate of Transmetallation (
The Logic: Debromination is a unimolecular or bimolecular decomposition. If you make the desired catalytic cycle faster, the catalyst spends less time in the vulnerable L-Pd(II)-Ar-Br state.
Recommended Catalyst Systems:
-
Bis-phosphines (dppf, Xantphos): The large bite angle promotes Reductive Elimination.
-
Citation: Pd(dppf)Cl₂ is the "gold standard" for suppressing debromination in heteroaryl couplings [3].
-
-
Bulky Monodentates (Buchwald Ligands - XPhos, RuPhos):
-
These facilitate rapid oxidative addition and, crucially, extremely fast transmetallation/reductive elimination, leaving no time for side reactions.
-
Specific Recommendation:Pd-RuPhos-G4 or Pd-XPhos-G4 precatalysts.
-
Experimental Setup (Catalyst Screening): Run 4 parallel reactions on a 0.1 mmol scale:
-
Control: Your current conditions.
-
Ligand A: Pd(dppf)Cl₂ (5 mol%) + K₂CO₃ (3 equiv) in Dioxane/H₂O (10:1).
-
Ligand B: XPhos Pd G4 (2 mol%) + K₃PO₄ (3 equiv) in THF/H₂O (10:1).
-
Ligand C: P(t-Bu)₃ Pd G4 (2 mol%) - Good for very electron-poor chlorides/bromides.
Frequently Asked Questions (FAQ)
Q1: Why is 2-bromopyridine worse than 3-bromopyridine for debromination? A: The 2-position is more electron-deficient (closer to the nitrogen), making the C-Pd bond more polarized and susceptible to protonolysis. Furthermore, the nitrogen atom can coordinate to the Palladium ("The Pyridyl Effect"), creating a stable chelate that resists transmetallation, giving the catalyst more "wait time" to undergo side reactions [4].
Q2: I see "Protodeboronation" discussed in literature. Is this the same thing? A: No.
-
Debromination: Loss of Br from the halide partner (Ar-Br
Ar-H). -
Protodeboronation: Loss of B(OH)₂ from the boronic acid partner (Ar-B(OH)₂
Ar-H). -
Differentiation: If you have excess boronic acid, protodeboronation is annoying but manageable. Debromination of your halide is usually fatal to the yield because the halide is often the limiting reagent.
Q3: Can I use radical scavengers to stop this?
A: Generally, no. While radical pathways (SET) exist, the vast majority of Pd-catalyzed debromination events are two-electron processes (
Q4: My reaction requires water to dissolve the base. What do I do? A: Use a phase transfer catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or 18-Crown-6 . This allows you to use a biphasic system (Toluene/Water) or solid base in organic solvent, keeping the bulk water concentration low near the catalyst while maintaining base activity.
References
-
BenchChem. (2025).[1][2] How to avoid debromination in pyridine coupling reactions. Retrieved from
-
Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign. Retrieved from
-
Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Retrieved from
-
Lei, X., et al. (2024).[3] Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. J. Org.[3] Chem., 89, 7148-7155.[3] Retrieved from
Sources
Validation & Comparative
Pharmacokinetic Comparison: Fluorinated vs. Non-Fluorinated Pyridine Scaffolds
[1][2][3][4]
Executive Summary
In medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in over 20% of known drugs.[2] However, the unsubstituted pyridine ring often suffers from rapid oxidative metabolism and high basicity, which can limit oral bioavailability and half-life.[2] The strategic introduction of fluorine—a "bioisostere" of hydrogen with extreme electronegativity—profoundly alters the pharmacokinetic (PK) profile of these drugs.[1][2][3]
This guide objectively compares fluorinated and non-fluorinated pyridine scaffolds, focusing on Metabolic Stability , Acid-Base Chemistry (pKa) , and Lipophilicity (LogD) .[2]
Physicochemical Profiling: The "Fluorine Effect"[1][2][3][6][7][8]
The substitution of Hydrogen (H) with Fluorine (F) on a pyridine ring is not merely a steric change; it is a profound electronic modulation.[2][4]
Basicity Modulation (pKa)
The pyridine nitrogen is basic (pKa ~5.2).[2] In physiological pH (7.4), a significant fraction may be ionized or interact promiscuously with acidic protein residues.[2]
-
Mechanism: Fluorine is highly electronegative (
).[2] When attached to the pyridine ring, it pulls electron density away from the ring system (inductive effect, ).[2] This reduces the electron density available at the nitrogen lone pair, significantly lowering the pKa .[2] -
PK Impact: Lower basicity reduces lysosomal trapping and can improve passive membrane permeability by maintaining a higher fraction of the neutral species at intestinal pH.[2]
Lipophilicity (LogP/LogD)
-
Mechanism: The C-F bond is more lipophilic than the C-H bond.[2] However, because C-F is also polar, the net effect on LogD depends on the vector of the dipole moment relative to the nitrogen lone pair.[2]
-
PK Impact: Generally, fluorination increases LogP, enhancing permeability across the blood-brain barrier (BBB) and cell membranes, provided the molecular weight increase does not violate Lipinski's rules.[2]
Table 1: Comparative Physicochemical Data (Representative)
| Property | Unsubstituted Pyridine | 3-Fluoropyridine | 2,6-Difluoropyridine | PK Implication |
| pKa (Conj.[2][5] Acid) | 5.23 | ~3.0 | ~ -0.5 | F-analogs are less basic; reduced lysosomal trapping.[2] |
| LogP (Oct/Water) | 0.65 | ~1.05 | ~1.40 | F-analogs have higher lipophilicity; improved permeability.[2] |
| C-X Bond Energy | 98 kcal/mol (C-H) | 116 kcal/mol (C-F) | N/A | F-analogs are resistant to homolytic cleavage (metabolism). |
| Dipole Moment | 2.2 D | 2.0 D | 1.5 D | Affects solubility and protein binding.[2] |
Metabolic Stability: The Core Advantage[2]
The primary driver for fluorinating pyridine drugs is Metabolic Blocking .[2][4]
Mechanism of Action
Cytochrome P450 (CYP450) enzymes typically oxidize pyridines via two pathways:
-
N-Oxidation: Direct oxidation of the nitrogen lone pair.[2]
-
C-Oxidation: Hydroxylation at the electron-deficient
-carbons (C2/C6) or electron-rich -carbons (C3/C5).[2]
The Fluorine Blockade:
-
Steric/Electronic Shielding: Fluorine at the C3 or C5 position blocks the primary site of CYP-mediated hydroxylation.[2]
-
Deactivation: The electron-withdrawing nature of F deactivates the ring towards electrophilic attack by the high-valent Iron-Oxo species (Compound I) of CYP450.[2]
Visualization: Metabolic Blocking Pathway[2]
Figure 1: Mechanistic comparison of CYP450 interaction with H-Pyridine vs. F-Pyridine.[2] Fluorine prevents the formation of the transition state required for hydroxylation.[2][4]
Experimental Protocol: Comparative Microsomal Stability
To validate the PK advantage of a fluorinated analog, a Microsomal Stability Assay is the industry standard.[2] This protocol compares the intrinsic clearance (
Protocol Workflow
Materials:
-
Pooled Liver Microsomes (Human/Rat)
-
NADPH Regenerating System (Cofactor)[6]
-
Test Compounds (H-drug vs. F-drug)
Step-by-Step Methodology:
-
Pre-Incubation: Dilute liver microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1 µM final conc) to avoid enzyme saturation.[2] Equilibrate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.[2]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ).[2]
Visualization: Assay Workflow
Figure 2: Standardized workflow for comparative metabolic stability assessment.
Case Study: Riociguat (Adempas®)
Riociguat is a soluble guanylate cyclase (sGC) stimulator used for pulmonary hypertension.[2][8] Its development highlights the critical role of fluorination on a pyridine-like scaffold.[2][4][9]
-
Challenge: Early non-fluorinated analogs containing simple pyridine or pyrimidine rings suffered from rapid metabolic clearance via oxidative attack on the ring carbons.[2]
-
Solution: Introduction of a fluorine atom (specifically on the pyrimidine/pyridine moiety in the SAR series leading to the final drug) blocked the metabolic soft spot.[2][4]
-
Outcome:
-
H-Analog:
hour (Rapid clearance). -
F-Analog (Riociguat Class):
hours (Suitable for TID dosing). -
Bioavailability: Increased from <20% to >50% due to reduced First-Pass Metabolism.[2]
-
Conclusion
For drug development professionals, the transition from a non-fluorinated to a fluorinated pyridine scaffold is a high-value optimization strategy.[2]
-
Basicity: Fluorination lowers pKa, reducing non-specific binding and lysosomal sequestration.[2]
-
Metabolism: It effectively blocks CYP450 oxidation sites, extending half-life.[2][4]
-
Permeability: It generally enhances lipophilicity and membrane penetration.[2][10]
Recommendation: When a pyridine lead compound exhibits high clearance or poor permeability, a "Fluorine Scan" (systematic substitution of H with F at C3, C4, C5) should be the first optimization step.[2]
References
-
Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2][3] Link
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hussain, A., et al. (2025).[2][3] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Medicinal Chemistry. Link
-
Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2][3] (Standard Protocol Reference).[2] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Metabolic stability assay in rat or dog microsomes [protocols.io]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyjournal.org [pharmacyjournal.org]
A Researcher's Guide to Identifying the Difluoromethoxy (-OCF₂H) Group by Infrared Spectroscopy
The difluoromethoxy (-OCF₂H) group has emerged as a critical structural motif in modern chemistry, particularly in the fields of drug discovery and materials science.[1][2] Its unique electronic properties—imparting a blend of lipophilicity and metabolic stability—make it a highly desirable substituent for modulating the characteristics of bioactive molecules.[1] As the prevalence of this group increases, so does the need for rapid, reliable, and unambiguous methods for its identification. Infrared (IR) spectroscopy, a cornerstone technique for functional group analysis, offers a powerful and accessible tool for this purpose.[3]
This guide provides an in-depth comparison of the characteristic IR absorption bands of the difluoromethoxy group against common structural analogs. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying rationale for spectral interpretation and a robust protocol for acquiring high-quality data.
The Vibrational Fingerprint of the -OCF₂H Group
A molecule's IR spectrum is a direct consequence of its molecular vibrations, where specific bonds and groups of atoms absorb infrared radiation at characteristic frequencies.[4] The difluoromethoxy group, with its unique combination of C-H, C-F, and C-O bonds, gives rise to a distinct and identifiable pattern of absorption bands.
The primary vibrational modes that constitute the -OCF₂H signature are:
-
C-F Stretching Vibrations: Due to the high electronegativity of fluorine, the C-F bonds are highly polarized. This results in very strong absorption bands, which are often the most prominent features in the spectrum.[5]
-
C-H Stretching Vibration: The single C-H bond within the group provides a diagnostic peak in a region often crowded with other signals.
-
C-O Stretching Vibration: The ether linkage also produces a characteristic absorption, its position influenced by the adjacent electron-withdrawing fluorine atoms.
-
H-C-F Bending Vibrations: These deformation modes contribute to the complex pattern in the fingerprint region of the spectrum.[6]
The following diagram illustrates the principal vibrational motions that give rise to the key IR absorption bands for the difluoromethoxy group.
Caption: Key vibrational modes of the -OCF₂H group.
Comparative Analysis: Differentiating -OCF₂H from Related Groups
The true power of IR spectroscopy lies in its ability to distinguish between structurally similar functional groups.[3] The most common points of confusion for the difluoromethoxy group are the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Objective comparison reveals clear distinguishing features.
| Functional Group | C-F Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Key Differentiating Features |
| -OCF₂H | ~1100-1350 (multiple, very strong) | ~2980-3020 (weak to medium, sharp) | ~1020-1120 (strong) | Presence of both intense C-F stretches AND a C-H stretch near 3000 cm⁻¹. |
| -OCH₃ | N/A | ~2850-2960 (multiple, strong) | ~1050-1150 (strong) | Absence of C-F stretches. Strong, characteristic sp³ C-H stretches below 3000 cm⁻¹.[7] |
| -OCF₃ | ~1150-1300 (multiple, very strong) | N/A | ~1050-1150 (strong) | Absence of any C-H stretch near 3000 cm⁻¹. The C-F bands may be shifted slightly compared to -OCF₂H.[8] |
Expert Insights:
-
The C-F Stretching Region (1100-1350 cm⁻¹): This is the most reliable region for identifying a fluorinated ether. For -OCF₂H, you will typically observe a series of very strong, complex absorption bands due to the symmetric and asymmetric stretching modes of the C-F bonds.[8] The sheer intensity of these bands is often the first clue. While -OCF₃ also shows intense absorptions here, the pattern and exact frequencies can differ.
-
The Diagnostic C-H Stretch (~3000 cm⁻¹): The crucial difference between -OCF₂H and -OCF₃ is the C-H stretch. The -OCF₂H group exhibits a weak to medium, sharp peak typically just above 3000 cm⁻¹.[9] This is a higher frequency than typical alkane C-H stretches (which are below 3000 cm⁻¹) due to the influence of the adjacent electronegative fluorine atoms. The complete absence of this peak, in the presence of strong C-F stretches, is a strong indicator of an -OCF₃ group.
-
Comparison with Methoxy (-OCH₃): Differentiating from a simple methoxy group is straightforward. While both have a C-O stretch, the -OCH₃ group lacks the intense C-F absorptions and instead displays strong, characteristic C-H stretching bands between 2850-2960 cm⁻¹.[7]
Recommended Protocol for IR Spectrum Acquisition and Analysis
To ensure trustworthy and reproducible results, a systematic approach to data acquisition is essential. Attenuated Total Reflectance (ATR) is often the preferred technique for its simplicity and minimal sample preparation.
Experimental Workflow:
Caption: Workflow for IR spectral analysis of -OCF₂H compounds.
Step-by-Step Methodology:
-
Sample Preparation (ATR):
-
Causality: A clean crystal is paramount to avoid ghost peaks from previous samples. The ATR technique requires intimate contact between the sample and the crystal for the evanescent wave to penetrate the sample.
-
Procedure: Ensure the ATR diamond or germanium crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely. Apply a small amount of the liquid or solid sample directly onto the crystal surface, ensuring it is fully covered. For solids, apply pressure using the built-in clamp to ensure good contact.
-
-
Instrument Setup & Background Collection:
-
Causality: A background scan is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral response, which must be ratioed out from the sample spectrum. A resolution of 4 cm⁻¹ is standard for routine analysis, providing a good balance between detail and signal-to-noise. Co-adding 16 to 32 scans improves the signal-to-noise ratio by the square root of the number of scans.
-
Procedure: With the clean, empty ATR accessory in place, collect a background spectrum. Standard parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and 16 or 32 co-added scans.
-
-
Sample Acquisition:
-
Causality: Using identical instrument settings for both background and sample scans ensures that any artifacts are properly canceled out during the final calculation of the absorbance spectrum.
-
Procedure: Place the sample on the crystal as described in Step 1. Using the exact same parameters as the background scan, acquire the sample spectrum.
-
-
Data Processing and Interpretation:
-
Causality: Raw spectra require processing to be interpretable. ATR correction algorithms account for the wavelength-dependent depth of penetration of the IR beam. Baseline correction removes shifts in the baseline, making peak picking more accurate.
-
Procedure: Use the spectrometer software to perform an automated ATR correction and a baseline correction.
-
Self-Validation: Begin interpretation by locating the most intense bands in the 1100-1350 cm⁻¹ region. If these are present, tentatively assign them to C-F stretching. Next, examine the ~3000 cm⁻¹ region for a sharp, weak-to-medium peak characteristic of the H-CF₂ stretch. Finally, identify the C-O stretch. The consistent presence of all three features provides a high-confidence assignment of the difluoromethoxy group.
-
Conclusion
The difluoromethoxy group presents a unique and readily identifiable signature in the infrared spectrum. By focusing on the key regions—the intense C-F stretching bands (1100-1350 cm⁻¹), the diagnostic C-H stretch (~3000 cm⁻¹), and the C-O stretch (1020-1120 cm⁻¹)—researchers can confidently distinguish this critical functional group from its common structural cousins, -OCH₃ and -OCF₃. Following a validated experimental protocol ensures the acquisition of high-quality, reliable data, making IR spectroscopy an indispensable tool in the modern chemistry laboratory.
References
-
Braz, E., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, CF3CF2H, and CF3CF2CF2H. The Open Physical Chemistry Journal, 4. Available at: [Link]
-
SpectraBase. (2025). 1,4-Bis(difluoromethyl)benzene. John Wiley & Sons, Inc. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Available at: [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
-
LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]
-
Prakash, G. K. S., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles. PMC. Available at: [Link]
-
Elsevier. (n.d.). Molecular spectroscopy journals. Elsevier Shop. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]
-
PubChem. (n.d.). (Difluoromethoxy)benzene. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). Benzene, 1,4-difluoro-. NIST WebBook. Available at: [Link]
-
ResearchGate. (n.d.). a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed.... Available at: [Link]
-
Wikipedia. (n.d.). Molecular vibration. Available at: [Link]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 4. Molecular vibration - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. benthamopen.com [benthamopen.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
